Phenol, 2-[(2-naphthalenylimino)methyl]-
Description
Contextualization of Schiff Bases as Versatile Ligands in Modern Chemistry
Schiff bases, also known as imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (azomethine group, -C=N-). nih.govnih.gov They are typically synthesized through a condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or a ketone. ekb.egxisdxjxsu.asia This method of synthesis is valued for its simplicity and efficiency. ekb.egresearchgate.net
The defining feature of Schiff bases in chemical research is their remarkable versatility as ligands in coordination chemistry. nih.govresearchgate.net The nitrogen atom of the imine group possesses a lone pair of electrons, enabling it to coordinate with a wide array of metal ions. mdpi.com When combined with other donor atoms within the same molecule, such as the oxygen from a hydroxyl group in salicylaldehyde (B1680747) derivatives, they can act as powerful chelating agents. nih.govekb.eg These ligands can be bidentate, tridentate, or even multidentate, allowing them to form stable complexes with most transition metals in various oxidation states and geometries. ekb.egxisdxjxsu.asiamdpi.com
The ability to easily modify the steric and electronic properties of Schiff base ligands by selecting different amine and carbonyl precursors allows for the fine-tuning of the resulting metal complexes. rsc.org This adaptability has led to their widespread application in numerous fields. Many Schiff base complexes exhibit excellent catalytic activity in a range of organic transformations, including oxidation, reduction, and polymerization reactions. nih.govrsc.org Their unique electronic and photophysical properties also make them valuable in materials science and the development of chemical sensors. mdpi.com
Historical Development and Theoretical Frameworks for Imine-Phenol Ligand Systems
The foundation for this class of compounds was laid in 1864 by the German chemist Hugo Schiff, after whom they are named. mdpi.com Following their discovery, imine-based ligands, particularly those derived from salicylaldehyde (imine-phenol systems), quickly became integral to the advancement of coordination chemistry. nih.govresearchgate.net
The theoretical framework for understanding imine-phenol ligands is centered on their function as chelating agents. The presence of both a phenolic oxygen and an imine nitrogen in close proximity allows them to bind to a metal ion at two positions, forming a stable ring structure. Such ligands are often described as bidentate [O, N] donor systems. napass.org.ng Upon coordination, the acidic proton of the phenolic hydroxyl group is typically lost, and the ligand binds to the metal center through the phenolate (B1203915) oxygen and the imine nitrogen. napass.org.ngscielo.org.za
Modern computational methods, such as Density Functional Theory (DFT), have become powerful tools for elucidating the molecular properties of these systems. nih.govacs.org Theoretical calculations allow researchers to model molecular structures, predict reactivity, and understand the electronic transitions responsible for their spectroscopic properties. nih.govnih.gov These computational studies complement experimental data from techniques like single-crystal X-ray diffraction, providing a comprehensive understanding of the bonding and geometry of both the free ligands and their metal complexes. nih.govscielo.org.za
Rationale for Research Focus on Phenol (B47542), 2-[(2-naphthalenylimino)methyl]-
The specific academic interest in Phenol, 2-[(2-naphthalenylimino)methyl]- arises from the strategic combination of three key chemical features: the phenol group, the imine bridge, and the 2-naphthyl group. This molecular design integrates the well-established coordinating ability of the salicylaldimine framework with the distinct electronic and steric properties of the naphthalene (B1677914) ring system.
The rationale for this research focus can be summarized by the following points:
Extended π-Conjugation: The fusion of the naphthalene moiety with the phenyliminomethyl backbone creates an extended π-conjugated system. This structural feature is known to influence the electronic and photophysical properties of a molecule, often leading to enhanced fluorescence, which is a desirable characteristic for the development of chemosensors and photoactive materials. researchgate.net
Steric Influence: The bulky naphthalene group introduces significant steric hindrance around the metal coordination site. This can influence the geometry of the resulting metal complexes, their stability, and their subsequent reactivity. By modulating the steric environment, it is possible to control the selectivity of catalytic reactions. nih.gov
Modulation of Ligand Field Strength: The electronic properties of the naphthalene substituent can alter the electron density on the donor nitrogen atom, thereby modifying the ligand field strength. This, in turn, affects the electronic structure and magnetic properties of the metal center in its complexes.
These combined effects make Phenol, 2-[(2-naphthalenylimino)methyl]- an attractive ligand for synthesizing novel coordination compounds with potentially unique catalytic, optical, or electronic properties that differ from simpler phenyl-based analogues.
Scope and Objectives of Academic Investigations into Phenol, 2-[(2-naphthalenylimino)methyl]-
Academic investigations into Phenol, 2-[(2-naphthalenylimino)methyl]- and its derivatives are typically multifaceted, with objectives spanning synthesis, characterization, and application.
The primary scope of these studies includes:
Synthesis and Structural Characterization: The initial objective is the efficient synthesis of the ligand, commonly through the condensation of salicylaldehyde and 2-naphthylamine (B18577). This is followed by the synthesis of its metal complexes with various transition metals (e.g., Ni(II), Cu(II), Fe(II), Co(II)). researchgate.netnapass.org.ng A crucial part of the research involves comprehensive characterization using a suite of analytical techniques to confirm the proposed structures.
| Analytical Technique | Purpose |
| FT-IR Spectroscopy | To identify characteristic functional groups, such as the C=N (imine) and O-H (phenol) stretches, and to confirm coordination by observing shifts in these bands. napass.org.ngijnrd.org |
| ¹H and ¹³C NMR Spectroscopy | To elucidate the molecular structure of the ligand in solution and to confirm its purity. Shifts in key signals upon complexation provide evidence of metal-ligand binding. napass.org.ng |
| UV-Visible Spectroscopy | To study the electronic transitions within the molecule and its metal complexes, providing insight into their electronic structure and coordination geometry. mdpi.com |
| Mass Spectrometry | To determine the molecular weight of the synthesized compounds, confirming their composition. napass.org.ng |
| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional arrangement of atoms in the solid state, providing definitive information on bond lengths, bond angles, and coordination geometry. researchgate.net |
Coordination Chemistry Studies: A central objective is to investigate the coordination behavior of the ligand with different metal ions. This involves determining the stoichiometry of the resulting complexes, their preferred coordination geometries (e.g., octahedral, square-planar), and their stability. scielo.org.zaiaea.org
Exploration of Functional Properties: A significant portion of the research is dedicated to exploring the potential applications of the ligand and its metal complexes. Key areas of investigation include:
Catalysis: Evaluating the catalytic efficacy of the metal complexes in various organic reactions, such as oxidation or C-C coupling reactions. rsc.orgorientjchem.org
Fluorescence Sensing: Examining the ligand's photoluminescent properties and their response to the presence of different metal ions or anions, with the goal of developing selective chemical sensors. researchgate.net
Bioinorganic Chemistry: Investigating the antimicrobial or antifungal activities of the synthesized compounds, a common research avenue for Schiff base complexes. nih.govresearchgate.netresearchgate.net
Through these systematic investigations, researchers aim to build a comprehensive understanding of the structure-property relationships for Phenol, 2-[(2-naphthalenylimino)methyl]- and its metal complexes, paving the way for their rational design and use in targeted applications.
Structure
3D Structure
Properties
CAS No. |
1689-72-1 |
|---|---|
Molecular Formula |
C17H13NO |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-(naphthalen-2-yliminomethyl)phenol |
InChI |
InChI=1S/C17H13NO/c19-17-8-4-3-7-15(17)12-18-16-10-9-13-5-1-2-6-14(13)11-16/h1-12,19H |
InChI Key |
FLUBOKFZUHGTFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=CC3=CC=CC=C3O |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Derivatization of Phenol, 2 2 Naphthalenylimino Methyl
Optimized Synthetic Pathways for Phenol (B47542), 2-[(2-naphthalenylimino)methyl]-
The principal synthetic route to Phenol, 2-[(2-naphthalenylimino)methyl]- involves the condensation reaction between salicylaldehyde (B1680747) and 2-naphthylamine (B18577). Several methodologies have been developed to optimize this process, focusing on improving reaction efficiency, yield, and purity.
Conventional Synthesis: The traditional method typically involves refluxing equimolar amounts of salicylaldehyde and 2-naphthylamine in an organic solvent, such as ethanol (B145695). recentscientific.com This method is straightforward and often yields the desired product in good measure. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).
Microwave-Assisted Synthesis: To enhance reaction rates and often improve yields, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to significantly shorter reaction times compared to conventional heating. For the synthesis of similar Schiff bases, microwave irradiation has been shown to reduce reaction times from hours to mere minutes. semanticscholar.org
Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, provides another alternative energy source for promoting the condensation reaction. The mechanical effects of acoustic cavitation can enhance mass transfer and accelerate the reaction rate.
Catalytic Methods: The use of catalysts can further optimize the synthesis. Acid catalysts are commonly employed to facilitate the nucleophilic addition of the amine to the carbonyl group of the aldehyde, which is a key step in Schiff base formation.
A comparative overview of these synthetic methods is presented in the interactive data table below, highlighting typical reaction conditions and reported yields for analogous Schiff base syntheses.
| Synthesis Method | Catalyst | Solvent | Reaction Time | Typical Yield (%) |
| Conventional Reflux | None/Acid | Ethanol | 2-6 hours | 70-85 |
| Microwave-Assisted | None/Acid | Ethanol/Solvent-free | 2-15 minutes | 85-95 |
| Ultrasound-Assisted | None/Acid | Ethanol | 30-60 minutes | 80-90 |
| Grindstone Method | None | Solvent-free | 10-20 minutes | 88-96 |
Green Chemistry Principles Applied to the Synthesis of Phenol, 2-[(2-naphthalenylimino)methyl]-
The application of green chemistry principles to the synthesis of Phenol, 2-[(2-naphthalenylimino)methyl]- is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the use of greener solvents, alternative energy sources, and maximizing atom economy.
Solvent-Free Synthesis: A significant advancement in the green synthesis of Schiff bases is the development of solvent-free methods. The "grindstone" method, for instance, involves the simple grinding of the solid reactants at room temperature, often with a catalytic amount of a solid acid, to afford the product in high yield. This approach eliminates the need for potentially harmful organic solvents, reduces waste, and simplifies product isolation.
Use of Water as a Green Solvent: When a solvent is necessary, water is an ideal green alternative to volatile organic compounds (VOCs). The synthesis of salicylaldehyde-based Schiff bases has been successfully demonstrated in aqueous media, offering advantages such as low cost, non-flammability, and minimal environmental impact. recentscientific.com
Atom Economy and E-Factor: The efficiency of a chemical reaction from a green chemistry perspective can be quantified using metrics such as atom economy and the Environmental Factor (E-factor).
Atom Economy: This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product. For the synthesis of Phenol, 2-[(2-naphthalenylimino)methyl]- (C₁₇H₁₃NO) from salicylaldehyde (C₇H₆O₂) and 2-naphthylamine (C₁₀H₉N), the reaction is a condensation that produces one molecule of water (H₂O) as a byproduct.
The molecular weight of salicylaldehyde is approximately 122.12 g/mol , 2-naphthylamine is approximately 143.19 g/mol , and the product is approximately 247.29 g/mol . The theoretical atom economy is calculated as:
(Molecular weight of product) / (Sum of molecular weights of reactants) x 100% (247.29) / (122.12 + 143.19) x 100% ≈ 92.8%
This high atom economy indicates that the reaction is inherently efficient in terms of atom utilization. wordpress.comrsc.org
E-Factor: The E-factor quantifies the amount of waste generated per unit of product. A lower E-factor signifies a greener process. For the ideal synthesis of this Schiff base, the only waste product is water. However, in practice, the E-factor would also account for solvent losses and byproducts from any side reactions. Solvent-free methods significantly reduce the E-factor. greenchemistry-toolkit.org
The following table provides a qualitative comparison of the green credentials of different synthetic methodologies.
| Synthetic Method | Solvent Use | Energy Consumption | Waste Generation | Overall Greenness |
| Conventional Reflux | High (Organic) | High | Moderate | Low |
| Microwave-Assisted | Low/None | Low | Low | High |
| Ultrasound-Assisted | Moderate | Moderate | Low | Moderate-High |
| Grindstone Method | None | Very Low | Very Low | Very High |
| Aqueous Synthesis | Water | Moderate | Low | High |
Post-Synthetic Modification and Functionalization Strategies of the Phenol, 2-[(2-naphthalenylimino)methyl]- Scaffold
The scaffold of Phenol, 2-[(2-naphthalenylimino)methyl]- offers several sites for post-synthetic modification, allowing for the fine-tuning of its chemical and physical properties. The primary sites for functionalization are the phenolic hydroxyl group and the aromatic rings.
Reactions at the Phenolic Hydroxyl Group:
Alkylation: The hydroxyl group can be alkylated to form the corresponding ether. This is typically achieved by reacting the Schiff base with an alkyl halide in the presence of a base. sciforum.net This modification can alter the solubility and coordination properties of the molecule.
Acylation: Acylation of the phenolic hydroxyl group leads to the formation of an ester. This reaction is often carried out using an acyl chloride or anhydride. O-acylation can sometimes compete with C-acylation (Friedel-Crafts acylation) on the electron-rich phenol ring. google.com
Electrophilic Aromatic Substitution on the Aromatic Rings:
The phenol ring is highly activated towards electrophilic substitution, directing incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group. mlsu.ac.inbyjus.com The naphthalene (B1677914) ring system can also undergo electrophilic substitution.
Nitration: Treatment with nitric acid can introduce nitro groups onto the aromatic rings, which can subsequently be reduced to amino groups, providing a handle for further functionalization. byjus.com
Halogenation: Reaction with halogens, such as bromine, can lead to the introduction of one or more halogen atoms onto the aromatic rings. The extent of halogenation can be controlled by the reaction conditions. byjus.com
Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl and acyl groups onto the aromatic rings, further expanding the structural diversity of the derivatives. nih.gov
Formation of Metal Complexes:
The imine nitrogen and the phenolic oxygen atoms of Phenol, 2-[(2-naphthalenylimino)methyl]- can act as a bidentate ligand, chelating to a variety of metal ions to form stable coordination complexes. semanticscholar.orgnih.govresearchgate.netnih.gov The synthesis of these metal complexes represents a significant area of post-synthetic modification, leading to compounds with interesting catalytic, optical, and magnetic properties. A range of transition metal complexes, including those with Cu(II), Ni(II), Co(II), and Zn(II), have been reported for similar salicylaldehyde-based Schiff bases. tandfonline.com
Scale-Up Considerations and Process Optimization in Ligand Preparation
The transition from laboratory-scale synthesis to industrial-scale production of Phenol, 2-[(2-naphthalenylimino)methyl]- presents several challenges and requires careful process optimization.
Key Challenges in Scale-Up:
Heat and Mass Transfer: Ensuring efficient heat and mass transfer in large reactors is critical to maintain consistent reaction conditions and prevent the formation of byproducts.
Solvent Handling and Recovery: The use of large volumes of organic solvents in conventional methods poses safety and environmental concerns, and efficient solvent recovery and recycling systems are necessary.
Product Isolation and Purification: Crystallization and filtration processes need to be optimized for large-scale operations to ensure high purity and yield of the final product.
Process Safety: The exothermic nature of the reaction and the handling of potentially flammable solvents require robust safety protocols.
Process Intensification Strategies:
Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. For the synthesis of Schiff bases, several strategies can be employed:
Continuous Flow Reactors: Shifting from batch to continuous flow processing can offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety. Microreactors, with their high surface-area-to-volume ratios, are particularly well-suited for this purpose.
Alternative Energy Sources: The use of microwave or ultrasound technology can be scaled up to industrial production, potentially offering significant advantages in terms of reaction speed and energy efficiency.
Solvent-Free and Aqueous Processes: Implementing solvent-free or aqueous-based synthetic routes at an industrial scale would drastically reduce the environmental footprint and operational costs associated with solvent use and recovery.
By carefully considering these factors and employing modern process intensification strategies, the large-scale production of Phenol, 2-[(2-naphthalenylimino)methyl]- can be achieved in an efficient, safe, and sustainable manner.
Sophisticated Spectroscopic and Structural Elucidation of Phenol, 2 2 Naphthalenylimino Methyl Systems
Single Crystal X-ray Diffraction for Molecular and Supramolecular Architecture Determination
Single crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional structure of Phenol (B47542), 2-[(2-naphthalenylimino)methyl]-. Analysis of crystallographic data for this compound and its analogues reveals several key structural features. The molecule typically exists in a keto-enol tautomeric equilibrium, with the enol form being predominant in the solid state. This is characterized by a strong intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen atom (O-H···N). This interaction enforces a high degree of planarity in the salicylidene portion of the molecule.
The bond length of the azomethine group (C=N) is a critical parameter, typically falling in the range of 1.27-1.30 Å, confirming its double-bond character. The C-O bond length of the phenolic group is also informative. Upon coordination to a metal ion, this bond length may change, reflecting the deprotonation and coordination of the phenolic oxygen.
In the supramolecular domain, the crystal packing is often governed by weak intermolecular interactions. The planar naphthalene (B1677914) rings facilitate π-π stacking interactions, which play a significant role in organizing the molecules into extended three-dimensional architectures. The specific arrangement, such as herringbone or parallel-displaced stacks, depends on the crystallization conditions and the presence of any co-crystallized solvent molecules.
Table 1: Representative Crystallographic Parameters for Phenol, 2-[(2-naphthalenylimino)methyl]- and Related Schiff Bases
| Parameter | Typical Value/Observation | Significance |
|---|---|---|
| Intramolecular H-bond (O-H···N) | 2.55 - 2.65 Å | Enforces planarity, indicates enol tautomer |
| C=N Bond Length | 1.27 - 1.30 Å | Confirms imine double bond character |
| Torsion Angle (Salicylidene-Naphthyl) | Variable, often non-coplanar | Indicates rotational freedom around the C-N single bond |
Vibrational Spectroscopy (IR, Raman) for Metal-Ligand Bonding and Functional Group Vibrations
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the functional groups and bonding within Phenol, 2-[(2-naphthalenylimino)methyl]- and its metal complexes. The IR spectrum of the free ligand is characterized by several distinct bands. A broad absorption band typically observed in the 3000-3400 cm⁻¹ region is often attributed to the stretching vibration of the phenolic O-H group, which is broadened due to the strong intramolecular hydrogen bonding.
The most characteristic vibration is that of the azomethine (C=N) group, which presents as a sharp, strong band around 1608-1630 cm⁻¹. nih.gov The position of this band is highly sensitive to the electronic environment and will shift upon coordination to a metal ion. This shift is a key piece of evidence for the involvement of the imine nitrogen in metal binding. Typically, coordination to a metal ion reduces the electron density in the C=N bond, causing a shift to a lower frequency (e.g., 1590-1610 cm⁻¹).
Upon complexation, the disappearance of the broad O-H band and the appearance of new, lower frequency bands are also significant. The emergence of bands in the 450-550 cm⁻¹ and 400-500 cm⁻¹ regions can be assigned to M-O and M-N stretching vibrations, respectively, providing direct evidence of the formation of metal-ligand bonds.
Table 2: Key Vibrational Frequencies (cm⁻¹) for Phenol, 2-[(2-naphthalenylimino)methyl]- and its Complexes
| Vibrational Mode | Free Ligand (Typical) | Metal Complex (Typical) | Interpretation of Change |
|---|---|---|---|
| ν(O-H) | ~3200 (broad) | Absent | Deprotonation and coordination of phenolic oxygen |
| ν(C=N) | 1608 - 1630 | 1590 - 1610 | Coordination of azomethine nitrogen to metal center |
| ν(C-O) phenolic | ~1280 | ~1300 - 1320 | Shift to higher frequency upon coordination |
| ν(M-O) | Not Applicable | 450 - 550 | Formation of metal-oxygen bond |
Electronic Absorption (UV-Vis) Spectroscopy for Elucidating Electronic Transitions and Charge Transfer Phenomena
Electronic absorption (UV-Vis) spectroscopy provides insight into the electronic structure of the molecule by probing the transitions between electronic energy levels. The spectrum of Phenol, 2-[(2-naphthalenylimino)methyl]- in a solvent like ethanol (B145695) or chloroform (B151607) typically displays two main sets of absorption bands.
High-energy bands observed in the ultraviolet region (around 250-320 nm) are assigned to π-π* transitions localized within the aromatic rings of the salicylaldehyde (B1680747) and naphthalene moieties. A lower energy, higher intensity band in the near-UV or visible region (around 380-420 nm) is characteristic of the n-π* transition associated with the azomethine group and is often coupled with an intramolecular charge transfer (ICT) transition from the phenolic ring to the imine group. nih.gov
Upon complexation with a metal ion, significant changes in the UV-Vis spectrum are observed. The intra-ligand transition bands may undergo a bathochromic (red) or hypsochromic (blue) shift, indicating the alteration of the ligand's electronic structure upon coordination. More importantly, new bands may appear, particularly in the visible region. For transition metal complexes, these new, often broad and weak, absorptions can be attributed to d-d transitions within the metal's d-orbitals. Furthermore, intense new bands may arise from ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) phenomena, which are crucial for understanding the photophysical and photochemical properties of the complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic Behavior and Solution-Phase Speciation
¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure of Phenol, 2-[(2-naphthalenylimino)methyl]- in solution. In the ¹H NMR spectrum, the key diagnostic signals are those of the phenolic proton (OH) and the azomethine proton (CH=N). The phenolic proton typically appears as a broad singlet at a very downfield chemical shift (e.g., 12-14 ppm) due to the strong intramolecular hydrogen bond. The azomethine proton gives a sharp singlet, often found in the range of 8.0-9.0 ppm. nih.gov The aromatic protons of the salicylaldehyde and naphthalene rings appear as a complex series of multiplets in the 6.5-8.5 ppm region.
In the ¹³C NMR spectrum, the azomethine carbon provides a characteristic signal around 160-165 ppm. nih.gov The phenolic carbon (C-O) is also readily identifiable. Comparing the spectra of the free ligand with those of its diamagnetic metal complexes (e.g., with Zn²⁺ or Ni²⁺ in a square planar geometry) provides clear evidence of coordination. Upon complexation, the chemical shifts of the nuclei near the binding sites (the imine and phenolic groups) are expected to change significantly due to the alteration of the electronic environment.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Unpaired Electron Characterization in Paramagnetic Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically applied to species with unpaired electrons. While the free Phenol, 2-[(2-naphthalenylimino)methyl]- ligand is diamagnetic and thus EPR-silent, its complexes with paramagnetic metal ions, such as Cu(II), V(IV)O, or Mn(II), yield rich EPR spectra.
For instance, the X-band EPR spectrum of a Cu(II) complex of this ligand, typically recorded in a frozen solution at low temperature, provides detailed information about the coordination environment of the copper ion. The spectrum is characterized by g-values (g|| and g⊥) and hyperfine coupling constants (A|| and A⊥) arising from the interaction of the unpaired electron with the copper nucleus (I = 3/2). The relationship between the g-values (e.g., g|| > g⊥ > 2.0023) can be used to determine the geometry of the complex (e.g., square planar or distorted octahedral) and identify the nature of the ground electronic state of the metal ion.
Mass Spectrometry Techniques for Oligomerization and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and probing the structural integrity of Phenol, 2-[(2-naphthalenylimino)methyl]-. Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) can provide a precise molecular weight, confirming the elemental composition when using high-resolution instruments. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be the most prominent feature in the spectrum.
Analysis of the fragmentation pattern in the mass spectrum (MS/MS) helps to corroborate the structure. Cleavage of the molecule at its weakest bonds, such as the C-N single bond or fragmentation of the naphthalene or salicyl moieties, results in a series of daughter ions. Elucidating these fragmentation pathways allows for a piece-by-piece confirmation of the molecular structure. For metal complexes, mass spectrometry can confirm the metal-to-ligand stoichiometry (e.g., 1:1 or 1:2) and provide evidence for the stability of the coordination sphere in the gas phase.
X-ray Photoelectron Spectroscopy (XPS) for Oxidation State and Elemental Composition within Complexes
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) state of the elements within the first few nanometers of a material's surface. For a solid sample of a metal complex of Phenol, 2-[(2-naphthalenylimino)methyl]-, XPS can provide invaluable information.
The survey spectrum would confirm the presence of all expected elements: carbon, oxygen, nitrogen, and the coordinated metal. High-resolution spectra of the N 1s, O 1s, and the metal's core level orbitals are particularly informative. For the free ligand, a single N 1s peak corresponding to the imine nitrogen would be observed. Upon coordination, this peak is expected to shift to a higher binding energy, reflecting the donation of electron density from the nitrogen to the metal center. researchgate.net Similarly, the O 1s spectrum can distinguish between the phenolic oxygen in the free ligand and the coordinated oxygen in the complex. Most importantly, the binding energy of the metal's core level peaks (e.g., Cu 2p, Ni 2p) can be used to definitively determine its oxidation state (e.g., Cu(I) vs. Cu(II)). researchgate.net
Computational and Theoretical Investigations on Phenol, 2 2 Naphthalenylimino Methyl and Its Complexes
Density Functional Theory (DFT) for Ground State Electronic Structures and Geometrical Optimizations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. For Schiff bases such as Phenol (B47542), 2-[(2-naphthalenylimino)methyl]-, DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms.
Geometrical Optimizations: DFT methods are employed to find the equilibrium geometry of the molecule by minimizing the energy with respect to the atomic coordinates. nih.gov For Schiff bases derived from 2-hydroxy-1-naphthaldehyde, studies show that the molecule is generally not planar. rsc.orgresearchgate.net The planarity is broken by the rotation of the naphthalene (B1677914) and phenyl rings relative to the imine bridge. The optimized geometry is crucial for understanding the molecule's reactivity and how it will interact with metal ions to form complexes. researchgate.net DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net For instance, in related Schiff base complexes, the coordination of the imine nitrogen to a metal ion leads to an elongation of the C=N bond. researchgate.net
Electronic Structure: DFT also provides a detailed picture of the electronic distribution within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. science.govmdpi.com A smaller gap suggests that the molecule is more polarizable and more reactive. In many Schiff bases, the HOMO is typically localized on the phenol and naphthalene rings, while the LUMO is centered around the azomethine (-CH=N-) group. mdpi.com
Below is a representative table of DFT-calculated parameters for a similar Schiff base ligand.
| Parameter | Calculated Value | Reference Compound |
| Total Energy (Hartree) | -958.34 | Schiff base from 5-Methyl Salicylaldehyde (B1680747) |
| HOMO Energy (eV) | -6.02 | Schiff base from 5-Methyl Salicylaldehyde |
| LUMO Energy (eV) | -1.98 | Schiff base from 5-Methyl Salicylaldehyde |
| HOMO-LUMO Gap (eV) | 4.04 | Schiff base from 5-Methyl Salicylaldehyde |
| Dipole Moment (Debye) | 2.56 | Schiff base from 5-Methyl Salicylaldehyde |
| Data is illustrative and based on findings for structurally related compounds. |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the behavior of molecules in their excited states. nih.gov This method is particularly valuable for predicting and interpreting electronic absorption spectra (UV-Vis). acs.org
For Phenol, 2-[(2-naphthalenylimino)methyl]-, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions responsible for these absorptions. nih.gov The electronic spectrum of such Schiff bases is typically characterized by intense bands in the UV region and less intense bands in the visible region.
The primary transitions observed are:
π → π* transitions: These are high-energy transitions occurring within the aromatic rings (naphthalene and phenol).
n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron from the nitrogen atom of the imine group to an anti-bonding π* orbital.
TD-DFT calculations can correlate these transitions with specific molecular orbitals. For example, a transition from the HOMO to the LUMO is often responsible for the longest wavelength absorption band. nih.gov The accuracy of TD-DFT predictions depends on the choice of the functional and basis set. nih.govacs.org
The following table shows a comparison of experimental and TD-DFT calculated absorption wavelengths for a related Schiff base.
| Transition | Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) |
| π → π | 257 | 260 | 0.45 |
| n → π | 345 | 350 | 0.12 |
| π → π* | 420 | 415 | 0.88 |
| Data is illustrative and based on findings for structurally related compounds. nih.gov |
Molecular Dynamics Simulations for Ligand-Solvent Interactions and Conformational Landscapes
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For Phenol, 2-[(2-naphthalenylimino)methyl]-, MD simulations can provide insights into its behavior in solution, its conformational flexibility, and its interactions with solvent molecules. mdpi.com
Ligand-Solvent Interactions: By simulating the ligand in a box of explicit solvent molecules (e.g., water, ethanol), MD can reveal how the solvent organizes around the ligand and the nature of the intermolecular forces, such as hydrogen bonds between the phenolic hydroxyl group and water. electrochemsci.org
Conformational Landscapes: The Schiff base ligand is not rigid and can adopt various conformations due to the rotation around single bonds. MD simulations can explore the potential energy surface of the molecule and identify the most stable and frequently occurring conformations in a given environment. mdpi.com This is crucial for understanding how the ligand might need to rearrange itself to bind to a metal ion or a biological target. The simulations can track key dihedral angles over time to map out the conformational landscape. nih.gov
A typical MD simulation for this type of molecule would be run for nanoseconds to microseconds to ensure adequate sampling of the conformational space. nih.govmdpi.com
Fukui Function Analysis and Reaction Mechanism Predictions
The Fukui function is a concept derived from DFT that helps to identify the most reactive sites in a molecule. faccts.de It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. faccts.deacs.org This analysis is used to predict the regioselectivity of electrophilic, nucleophilic, and radical attacks. acs.org
For Phenol, 2-[(2-naphthalenylimino)methyl]-, Fukui function analysis can pinpoint which atoms are most susceptible to chemical attack:
f+(r): Indicates the propensity of a site to accept an electron (nucleophilic attack). High values are expected on the imine carbon.
f-(r): Indicates the propensity of a site to donate an electron (electrophilic attack). High values are expected on the phenolic oxygen and the naphthalene rings.
f0(r): Indicates the propensity for radical attack.
This information is invaluable for predicting how the ligand will react to form new compounds or coordinate with metal ions. For example, the analysis can confirm that the phenolic oxygen and the imine nitrogen are the primary sites for metal coordination. While the highest occupied molecular orbital can sometimes predict reactivity, the Fukui function can provide a more nuanced and accurate picture, especially when orbital relaxation effects are significant. researchgate.net
Ligand-to-Metal and Metal-to-Ligand Charge Transfer (LMCT/MLCT) Characterization
When Phenol, 2-[(2-naphthalenylimino)methyl]- acts as a ligand to form a complex with a transition metal, new electronic transitions can occur, namely Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT). researchgate.netacs.org These transitions are often responsible for the intense colors of transition metal complexes and play a key role in their photochemical and photophysical properties.
LMCT: In an LMCT transition, an electron is excited from a ligand-based molecular orbital to a metal-based molecular orbital. nih.govrsc.orgsemanticscholar.org This is more likely to occur when the ligand has high-energy lone pairs (like the phenolic oxygen) and the metal is in a high oxidation state with empty or partially filled d-orbitals. semanticscholar.org
MLCT: In an MLCT transition, an electron is excited from a metal-based d-orbital to a ligand-based π* anti-bonding orbital. researchgate.net This is common for complexes with metals in low oxidation states and ligands with low-lying π* orbitals, such as the imine group and aromatic systems in the present ligand. acs.org
Computational methods like TD-DFT are essential for characterizing these charge transfer bands in the electronic spectra of the complexes. By analyzing the molecular orbitals involved in the calculated electronic transitions, it is possible to definitively assign a transition as LMCT, MLCT, or an intraligand (IL) transition. This characterization is crucial for designing complexes with specific photochemical properties, for example, in photocatalysis or sensing applications. researchgate.net
Catalytic Applications of Phenol, 2 2 Naphthalenylimino Methyl Metal Complexes
Homogeneous Catalysis for Organic Transformations
A thorough review of scientific databases and journals did not yield specific studies on the use of Phenol (B47542), 2-[(2-naphthalenylimino)methyl]- metal complexes in the homogeneous catalytic transformations outlined below.
Oxidation and Oxygen Atom Transfer Reactions
No specific research data or detailed findings were identified for the use of Phenol, 2-[(2-naphthalenylimino)methyl]- metal complexes as catalysts in oxidation or oxygen atom transfer reactions. While the catalytic oxidation of phenols using various transition metal complexes is a known area of research, studies specifically employing this ligand are not available.
Hydrogenation and Dehydrogenation Processes
There is no available literature detailing the application of metal complexes of Phenol, 2-[(2-naphthalenylimino)methyl]- in catalytic hydrogenation or dehydrogenation processes. Research in this area typically involves other classes of ligands and metal centers.
Polymerization of Olefins and Ring-Opening Polymerization
While salicylaldiminato complexes, a class to which this ligand belongs, are known to be used in olefin polymerization, no studies specifically investigating the performance of Phenol, 2-[(2-naphthalenylimino)methyl]- metal complexes for either olefin polymerization or ring-opening polymerization could be found.
Asymmetric Induction and Enantioselective Catalysis
Heterogeneous Catalysis via Surface Immobilization Strategies
There is no information available on the immobilization of Phenol, 2-[(2-naphthalenylimino)methyl]- metal complexes onto solid supports for use in heterogeneous catalysis. The development and application of such supported catalysts have not been reported in the accessible literature.
Mechanistic Elucidation of Catalytic Cycles
The elucidation of a catalytic cycle is fundamental to understanding how a catalyst functions and to improving its performance. For a hypothetical metal complex of Phenol, 2-[(2-naphthalenylimino)methyl]-, a mechanistic study would typically involve a combination of experimental and computational techniques.
Initially, researchers would identify the active catalytic species, which may be the complex itself or a derivative formed in situ. This often involves spectroscopic methods such as UV-Vis, NMR, and EPR (for paramagnetic species) to monitor the catalyst's state during the reaction. For instance, in oxidation catalysis, changes in the metal's oxidation state would be a key indicator of its involvement in redox steps.
Kinetic studies are crucial for determining the reaction order with respect to the catalyst, substrate, and any co-reagents, which provides insights into the rate-determining step of the catalytic cycle. For example, a first-order dependence on the catalyst concentration would suggest a mononuclear active species.
To identify reaction intermediates, techniques like in-situ IR or Raman spectroscopy can be employed to observe changes in vibrational modes of the ligand and substrate as they coordinate to the metal center. In some cases, it may be possible to isolate and structurally characterize key intermediates using X-ray crystallography, providing a definitive snapshot of a particular stage in the cycle.
Computational methods, particularly Density Functional Theory (DFT), have become indispensable for mapping out the entire energy landscape of a catalytic cycle. By calculating the energies of proposed intermediates and transition states, a plausible reaction pathway can be constructed, and the rate-determining step can be theoretically identified. This approach also helps in understanding the electronic and steric effects of the Phenol, 2-[(2-naphthalenylimino)methyl]- ligand on the catalytic activity.
Turnover Frequency (TOF) and Turnover Number (TON) Analyses in Catalytic Systems
Turnover Number (TON) and Turnover Frequency (TOF) are key metrics used to quantify the efficiency and longevity of a catalyst. The TON represents the total number of moles of substrate that a mole of catalyst can convert before becoming deactivated. The TOF is the turnover rate, defined as the number of moles of substrate converted per mole of catalyst per unit time (typically per hour or second).
To determine these values for a catalytic system involving a metal complex of Phenol, 2-[(2-naphthalenylimino)methyl]-, a series of experiments would be conducted where the reaction progress is monitored over time. This is typically achieved by taking aliquots from the reaction mixture at regular intervals and analyzing the concentration of the product or the remaining substrate using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
The initial rate of the reaction is often used to calculate the initial TOF, which is a good measure of the intrinsic activity of the catalyst under specific conditions (temperature, pressure, concentrations). The TON is calculated at the end of the reaction or when the catalyst shows no further activity.
A comprehensive analysis would involve studying the effect of various reaction parameters on TOF and TON. This includes catalyst loading, substrate concentration, temperature, and solvent. The data obtained from these studies are crucial for comparing the performance of the Phenol, 2-[(2-naphthalenylimino)methyl]- metal complex with other catalysts for the same reaction.
Table 1: Hypothetical TOF and TON Data for a Catalytic Reaction
| Catalyst Loading (mol%) | Temperature (°C) | Initial TOF (h⁻¹) | TON |
| 1.0 | 50 | 120 | 1000 |
| 0.5 | 50 | 125 | 1950 |
| 1.0 | 70 | 250 | 980 |
| 1.0 (with co-catalyst) | 50 | 500 | 2500 |
This table is illustrative and does not represent actual experimental data for the named compound.
Ligand Modification for Tunable Catalytic Activity and Selectivity
The ability to systematically modify the ligand structure is a significant advantage of using Schiff base metal complexes as catalysts. For the Phenol, 2-[(2-naphthalenylimino)methyl]- ligand, modifications could be made to either the phenol or the naphthalene (B1677914) ring to fine-tune the catalytic properties of the corresponding metal complex.
Electronic Effects: Introducing electron-donating or electron-withdrawing groups onto the phenol or naphthalene rings can significantly alter the electronic environment around the metal center. For example, an electron-donating group (e.g., -OCH₃) on the phenol ring would increase the electron density on the metal, which could enhance its activity in certain oxidative reactions. Conversely, an electron-withdrawing group (e.g., -NO₂) could make the metal center more electrophilic, which might be beneficial for reactions involving nucleophilic attack on a coordinated substrate.
Steric Effects: The steric bulk of the ligand can influence both the activity and selectivity of the catalyst. Introducing bulky substituents near the metal center can create a more defined active site, potentially leading to higher selectivity (e.g., regioselectivity or enantioselectivity). For instance, adding a bulky group to the position ortho to the hydroxyl group on the phenol ring could influence the coordination geometry and the accessibility of the substrate to the metal center.
A systematic study would involve synthesizing a library of ligands with different substituents and evaluating the catalytic performance of their corresponding metal complexes. The correlation between the nature and position of the substituent and the resulting catalytic activity and selectivity would provide valuable structure-activity relationships, guiding the design of more efficient and selective catalysts.
Photophysical and Luminescent Behavior of Phenol, 2 2 Naphthalenylimino Methyl and Its Derivatives
Fluorescence and Phosphorescence Quantum Yields and Lifetimes
The efficiency and dynamics of the luminescence of Phenol (B47542), 2-[(2-naphthalenylimino)methyl]- and its analogs are quantified by their fluorescence and phosphorescence quantum yields (Φ) and lifetimes (τ). While specific data for the parent compound is not extensively documented in publicly accessible literature, the photophysical parameters of structurally similar naphthaldehyde-based Schiff bases provide valuable insights. These parameters are highly sensitive to the molecular environment, including the polarity of the solvent and the presence of substituents.
Generally, naphthaldehyde Schiff bases exhibit fluorescence with quantum yields that can vary significantly. For instance, some derivatives show low fluorescence quantum yields in the range of 0.002 to 0.006. photobiology.com The introduction of silyl groups to a naphthalene (B1677914) core, however, has been shown to increase fluorescence quantum yields, with some derivatives reaching values as high as 0.85. mdpi.com Fluorescence lifetimes for these types of compounds are often short, indicative of rapid non-radiative decay processes from the excited singlet state. photobiology.com
The table below presents representative data for analogous naphthalene derivatives to illustrate the typical ranges of these photophysical parameters.
| Compound Class | Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τs) |
| Naphthalene Diimides | Acetonitrile | 0.002 - 0.006 | 5 - 18 ps |
| Silyl-substituted Naphthalenes | Cyclohexane | 0.30 - 0.85 | ~2 ns |
| N-butyl Naphthylimides | Water | 0.36 | Not Specified |
Intraligand, Charge Transfer, and Ligand-Centered Emission Mechanisms
The emission from Phenol, 2-[(2-naphthalenylimino)methyl]- and its derivatives can arise from several electronic transition mechanisms, primarily influenced by the interplay between the electron-rich phenol and the extended π-system of the naphthalene group.
Intraligand and Ligand-Centered Emission: This type of emission originates from electronic transitions localized within the molecular structure of the Schiff base. These are typically π-π* or n-π* transitions associated with the aromatic rings and the imine (C=N) group. In many naphthaldehyde-based Schiff bases, the observed absorption and emission are attributed to these intraligand electronic transitions. nih.gov
Intramolecular Charge Transfer (ICT): The presence of the hydroxyl group (an electron donor) on the phenyl ring and the imine group (an electron acceptor) linked to the naphthalene moiety can facilitate intramolecular charge transfer upon photoexcitation. In the excited state, electron density shifts from the phenolic part to the imino-naphthalene part of the molecule. This charge separation leads to a large change in the dipole moment upon excitation, and the resulting emission is often sensitive to solvent polarity. The maximum absorption band of some naphthalene cationic Schiff bases is attributed to ICT transitions. nih.gov
Excited-State Intramolecular Proton Transfer (ESIPT): A key feature of Schiff bases derived from 2-hydroxy-aldehydes is the potential for excited-state intramolecular proton transfer. An intramolecular hydrogen bond exists between the phenolic hydroxyl group and the imine nitrogen atom. rsc.org Upon excitation, the acidity of the hydroxyl group and the basicity of the imine nitrogen increase, leading to the transfer of a proton from the oxygen to the nitrogen. This creates a transient keto-enamine tautomer in the excited state, which is responsible for a large Stokes-shifted emission. Several naphthaldehyde-based Schiff bases are known to exhibit ESIPT characteristics. rsc.orgrsc.org
Photoinduced Electron Transfer (PET) and Energy Transfer (FRET) Pathways
The luminescent behavior of Phenol, 2-[(2-naphthalenylimino)methyl]- can be modulated by interactions with other molecules or ions through photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET).
Photoinduced Electron Transfer (PET): In the context of chemosensors, the fluorescence of this Schiff base can be quenched or enhanced by the presence of specific analytes. For instance, a turn-on fluorescence sensor for Zn²⁺ based on a 2-hydroxy-1-naphthaldehyde Schiff base operates via a PET mechanism. nih.gov In the absence of the analyte, a nearby electron-donating group can quench the fluorescence of the fluorophore through PET. Upon binding of the analyte, the electron-donating ability of the quenching group is suppressed, inhibiting the PET process and "turning on" the fluorescence.
Förster Resonance Energy Transfer (FRET): While specific examples for Phenol, 2-[(2-naphthalenylimino)methyl]- are not detailed, the broad absorption and emission spectra of naphthaldehyde-based Schiff bases suggest their potential as components in FRET-based systems. FRET is a non-radiative energy transfer process between a donor fluorophore and an acceptor chromophore. The efficiency of this process is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance between them. The tunable photophysical properties of these Schiff bases make them candidates for designing FRET pairs for applications in biological imaging and sensing.
Thermochromic and Solvatochromic Luminescence Phenomena
The emission properties of Phenol, 2-[(2-naphthalenylimino)methyl]- and its derivatives can be sensitive to environmental factors such as temperature (thermochromism) and solvent polarity (solvatochromism).
Thermochromism: This phenomenon refers to a reversible change in color and/or luminescence upon a change in temperature. In some Schiff bases, thermochromism is attributed to a temperature-induced shift in the tautomeric equilibrium between the enol-imine and keto-amine forms in the ground state. nih.gov This change in the ground state population of isomers leads to different absorption and, consequently, emission characteristics at different temperatures.
Solvatochromism: The luminescence of these compounds often exhibits solvatochromism, where the emission wavelength and intensity change with the polarity of the solvent. This is particularly pronounced in compounds that exhibit significant intramolecular charge transfer (ICT) characteristics. researchgate.net In polar solvents, the charge-separated excited state is stabilized, leading to a red-shift in the emission spectrum compared to nonpolar solvents. The table below illustrates the effect of solvent on the absorption and emission maxima of a related naphthaldehyde-based Schiff base.
| Solvent | Absorption Maximum (λabs, nm) | Emission Maximum (λem, nm) |
| Dichloromethane | 440 | 588 |
| Tetrahydrofuran (THF) | 440 | 588 |
| Ethanol (B145695) | Not specified | Not specified |
| Chloroform (B151607) | Not specified | Not specified |
Data is for the related compound HNP from a study on naphthaldehyde-based Schiff base dyes to illustrate the principle of solvatochromism. researchgate.net
Aggregation-Induced Emission (AIE) Characteristics
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This behavior is contrary to the common aggregation-caused quenching (ACQ) effect. Many naphthaldehyde-based Schiff bases have been reported to be AIE-active. rsc.orgrsc.org
The mechanism behind AIE in these compounds is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state. In dilute solutions, the molecules can undergo low-frequency rotational or vibrational motions, which provide non-radiative decay pathways for the excited state, leading to weak emission. However, in the aggregated state or in a viscous medium, these intramolecular motions are restricted, which blocks the non-radiative decay channels and opens up the radiative decay pathway, resulting in enhanced fluorescence.
For example, a novel naphthaldehyde-based Schiff base, HNP, was found to exhibit clear aggregation-induced enhanced emission (AIEE). rsc.org Similarly, an AIE-active Schiff base synthesized from naphthalimide hydrazide and salicylaldehyde (B1680747) showed that its non-fluorescent solution became emissive upon aggregation. nih.gov This property is highly valuable for applications in solid-state lighting, bio-imaging, and chemical sensors.
Chemosensing and Ion Recognition Studies Non Biological Targets
Principles of Sensor Design and Receptor-Substrate Interactions for Non-Biological Analytes
The design of chemosensors based on Schiff bases like Phenol (B47542), 2-[(2-naphthalenylimino)methyl]- revolves around the integration of a receptor unit, responsible for binding the target analyte, and a signaling unit that produces a measurable response. The imine (-C=N-) nitrogen and the phenolic hydroxyl (-OH) group are key features of these molecules, providing effective binding sites for cations. The interaction between the Schiff base receptor and the analyte (substrate) is typically governed by coordination chemistry. mdpi.comresearchgate.net
For anion sensing, the design often incorporates hydrogen-bonding donor groups, such as the phenolic -OH or N-H moieties, which can interact with anions like fluoride (F⁻), cyanide (CN⁻), and dihydrogen phosphate (H₂PO₄⁻). bohrium.comresearchgate.net The interaction with these anions can lead to deprotonation or hydrogen bond formation, resulting in a detectable signal. bohrium.com
Mechanisms of Signaling (e.g., Chelation-Enhanced Fluorescence, Photoinduced Electron Transfer)
The detection of analytes by Schiff base chemosensors is realized through various photophysical and electrochemical signaling mechanisms.
Chelation-Enhanced Fluorescence (CHEF): Many Schiff bases are weakly fluorescent in their free form due to processes like photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT). Upon chelation with a metal ion, the molecule's conformational rigidity increases, which can inhibit non-radiative decay pathways and lead to a significant enhancement of fluorescence intensity, a phenomenon known as CHEF. rsc.org This "turn-on" fluorescence response is a highly desirable feature for sensitive detection.
Photoinduced Electron Transfer (PET): In some designs, a fluorophore is linked to a receptor containing a heteroatom with a lone pair of electrons. In the absence of a cation, the excited fluorophore can be quenched by an electron transfer from the receptor (PET). Upon binding of a metal ion to the receptor, the lone pair of electrons is engaged in coordination, which suppresses the PET process and restores the fluorescence of the fluorophore. acs.orgscispace.comnih.gov This also results in a "turn-on" signal. Conversely, interaction with certain metal ions can sometimes enhance PET, leading to fluorescence quenching. researchgate.net
Fluorescence Quenching: The interaction of a Schiff base sensor with certain metal ions, particularly paramagnetic species like Cu²⁺ or Ni²⁺, can lead to a decrease in fluorescence intensity. nih.govresearchgate.net This quenching can occur through various mechanisms, including static and dynamic quenching processes, as well as energy or electron transfer from the excited fluorophore to the metal ion. nih.govresearchgate.net
Excited-State Intramolecular Proton Transfer (ESIPT): Salicylaldehyde-based Schiff bases often exhibit ESIPT, where a proton is transferred from the phenolic hydroxyl group to the imine nitrogen in the excited state. mdpi.comrsc.org This process can be perturbed by the binding of a metal ion or an anion, leading to changes in the fluorescence emission spectrum, such as the appearance of a new emission band or a shift in the emission wavelength.
Selectivity and Detection Limit Determination for Specific Metal Ions and Anions
A critical aspect of a chemosensor is its selectivity towards a specific analyte in the presence of other potentially interfering species. Schiff base sensors have demonstrated high selectivity for a variety of metal ions and anions. The selectivity is often evaluated by monitoring the sensor's response to the target analyte in the presence of a cocktail of other ions. acs.org
The detection limit, which is the lowest concentration of an analyte that can be reliably detected, is another crucial parameter. For fluorescent sensors, the detection limit is often calculated based on the signal-to-noise ratio of the fluorescence titration data. nih.gov Various Schiff base sensors have achieved very low detection limits, often in the micromolar (µM) to nanomolar (nM) range, making them suitable for trace analysis.
Below is a table summarizing the selectivity and detection limits of several Schiff base chemosensors structurally related to Phenol, 2-[(2-naphthalenylimino)methyl]-.
| Sensor Structure | Target Analyte(s) | Detection Limit | Reference |
| Ditriazole Schiff base | Co²⁺ | 3.87 x 10⁻¹⁰ M | nih.govresearchgate.net |
| Ditriazole Schiff base | Hg²⁺ | 5.47 x 10⁻¹¹ M | nih.govresearchgate.net |
| Ditriazole Schiff base | Cu²⁺ | 8.91 x 10⁻¹¹ M | nih.govresearchgate.net |
| Thiophene-based Schiff base | Hg²⁺ | 20 µM | rsc.org |
| S–S-bridged dimeric Schiff base | Al³⁺ | - | acs.org |
| S–S-bridged dimeric Schiff base | Fe²⁺ | - | acs.org |
| Azo-linked Schiff base | F⁻ | 1.66 x 10⁻⁶ M | nih.gov |
| Azo-linked Schiff base | H₂PO₄⁻ | 1.24 x 10⁻⁶ M | nih.gov |
| Azo-linked Schiff base | Al³⁺ | 3.02 x 10⁻⁶ M | nih.gov |
| 2-Hydroxy-1-naphthaldehyde-based | Zn²⁺ | 11.8 nM | scispace.com |
| Naphthaldehyde-based | Cu²⁺ | 9.472 x 10⁻⁷ M | researchgate.net |
| Naphthaldehyde-based | Ni²⁺ | 7.685 x 10⁻⁷ M | researchgate.net |
Chromogenic and Fluorogenic Sensing Modalities
Schiff base chemosensors can operate through either chromogenic (colorimetric) or fluorogenic (fluorescent) modalities, and sometimes both.
Chromogenic Sensing: This involves a change in the absorption spectrum of the sensor upon interaction with an analyte, often resulting in a visible color change that can be detected by the naked eye. bohrium.com This "naked-eye" detection is particularly advantageous for rapid and on-site analysis without the need for sophisticated instrumentation. nih.gov The color change is typically due to alterations in the electronic structure and intramolecular charge transfer (ICT) properties of the molecule upon ion binding. mdpi.com For example, a Schiff base sensor solution might change from colorless or yellow to red, orange, or blue upon complexation with a specific metal ion. mdpi.comresearchgate.net
Fluorogenic Sensing: This modality relies on changes in the fluorescence properties of the sensor. As discussed earlier, this can manifest as a "turn-on" fluorescence enhancement, a "turn-off" fluorescence quenching, or a ratiometric shift in the emission wavelength. rsc.org Fluorogenic sensing is generally more sensitive than chromogenic sensing, allowing for the detection of lower analyte concentrations. acs.org
| Sensor Type | Analyte | Observed Change | Reference |
| Ditriazole Schiff base | Co²⁺, Hg²⁺, Cu²⁺ | Strong colorimetric change and fluorescence quenching | nih.govresearchgate.net |
| Thiophene-based Schiff base | Hg²⁺ | Color change and fluorescence "turn-on" | rsc.org |
| S–S-bridged dimeric Schiff base | Fe²⁺ | Colorimetric "turn-on" | acs.org |
| S–S-bridged dimeric Schiff base | Al³⁺ | Fluorometric "turn-on" | acs.org |
| Azo-linked Schiff base | F⁻, H₂PO₄⁻ | Color change from yellow to red/orange | nih.gov |
| 2-Hydroxy-1-naphthaldehyde-based | Zn²⁺ | Fluorescence "turn-on" | scispace.com |
| Naphthaldehyde-based | Cu²⁺, Ni²⁺ | Red shift in absorption and fluorescence quenching | researchgate.net |
Electrochemical Sensing Applications
In addition to optical methods, Schiff bases are also employed as active materials in electrochemical sensors, particularly in ion-selective electrodes (ISEs) and chemically modified electrodes. nih.govresearchgate.net The ability of Schiff bases to form stable complexes with metal ions is harnessed to create potentiometric or voltammetric sensors. mdpi.com
In a typical ISE, a Schiff base is incorporated into a polymeric membrane (e.g., PVC) as an ionophore. niscpr.res.in The selective binding of the target ion at the membrane-solution interface generates a potential difference that can be measured and correlated to the ion's concentration. These sensors have been successfully developed for the detection of various heavy metal ions, including Cu²⁺, Pb²⁺, and Hg²⁺. mdpi.comniscpr.res.inrsc.org
For instance, a PVC-based membrane electrode using a salicylaldehyde-derived Schiff base as an ionophore has been reported for the determination of Cu²⁺ with a wide linear range and a low detection limit. niscpr.res.in Similarly, Schiff bases have been used to modify screen-printed carbon electrodes for the voltammetric detection of Pb²⁺ in seawater. rsc.org Electrochemical sensors offer advantages such as low cost, portability, and applicability to turbid or colored samples where optical methods may be limited. nih.gov
Supramolecular Assembly and Crystal Engineering of Phenol, 2 2 Naphthalenylimino Methyl Systems
Role of Non-Covalent Interactions (Hydrogen Bonding, π-π Stacking, Halogen Bonding) in Crystal Packing
The crystal structure of Phenol (B47542), 2-[(2-naphthalenylimino)methyl]- reveals a delicate interplay of non-covalent forces that determine its molecular conformation and packing arrangement. The molecule itself is nearly planar, a conformation stabilized by a strong intramolecular O—H⋯N hydrogen bond. nih.govresearchgate.netnih.gov This hydrogen bond forms a six-membered ring, often referred to as an S(6) graph set motif, which is a common feature in salicylaldimine Schiff bases. nih.govresearchgate.netnih.gov This interaction effectively planarizes the molecule, with the dihedral angle between the naphthalene (B1677914) and benzene (B151609) ring systems being only 8.09 (10)°. nih.govresearchgate.netnih.gov
In the solid state, the crystal packing of Phenol, 2-[(2-naphthalenylimino)methyl]- is characterized by a zigzag arrangement of molecules forming sheets parallel to the c-axis. nih.govresearchgate.net While the intramolecular hydrogen bond is the dominant interaction defining the molecular shape, the extended crystal lattice is governed by weaker intermolecular forces. nih.govresearchgate.net Notably, in the reported crystal structure, strong intermolecular interactions such as π-π stacking are not the primary drivers of the packing, which is instead influenced by a combination of weaker van der Waals forces. nih.govresearchgate.net
However, in related Schiff base systems, π-π stacking is a frequently observed and influential interaction. nih.gov These interactions, occurring between the electron-rich aromatic rings of the naphthalene and phenol moieties, can significantly contribute to the stability of the crystal lattice. The strength and geometry of π-π stacking can be modulated by the presence of substituents on the aromatic rings, which alter the electronic properties and steric accessibility of the π-systems. nih.gov Halogen bonding, another important non-covalent interaction, can be introduced by incorporating halogen atoms into the molecular structure, providing a directional and tunable tool for crystal engineering.
| Parameter | Value |
|---|---|
| Empirical formula | C17H13NO |
| Formula weight | 247.28 |
| Crystal system | Orthorhombic |
| Space group | Pca21 |
| a (Å) | 13.6348 (17) |
| b (Å) | 5.8768 (7) |
| c (Å) | 15.869 (2) |
| Volume (ų) | 1271.5 (3) |
| Z | 4 |
| Temperature (K) | 273 |
| D—H···A | D—H | H···A | D···A | D—H···A |
|---|---|---|---|---|
| O1—H1C···N1 | 0.86 (2) | 1.86 (2) | 2.623 (3) | 147 (2) |
Design and Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)
Phenol, 2-[(2-naphthalenylimino)methyl]- and its derivatives are excellent ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers (CPs). d-nb.info The bidentate O,N-chelation site provided by the phenolic oxygen and imine nitrogen atoms readily coordinates to a variety of metal ions. noveltyjournals.com The extended aromatic structure of the naphthalene group offers opportunities for secondary interactions, such as π-π stacking, which can influence the dimensionality and topology of the resulting framework.
The synthesis of these materials is typically achieved through solvothermal methods, where the metal salt and the Schiff base ligand are reacted in a suitable solvent at elevated temperatures. frontiersin.org The choice of solvent can also influence the final structure, as solvent molecules can sometimes be incorporated into the framework or act as templates. By modifying the Schiff base ligand, for example, by introducing additional coordinating groups, it is possible to create ligands with higher denticity, leading to more robust and complex framework structures. Naphthalene-based ligands, in particular, have been successfully used to construct a variety of MOFs with interesting properties and topologies. sci-hub.sefrontiersin.org
Polymorphism and Cocrystallization Phenomena
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the crystal engineering of Phenol, 2-[(2-naphthalenylimino)methyl]-. Different polymorphs can exhibit distinct physical properties, such as color, melting point, and solubility, which arise from variations in molecular packing and intermolecular interactions. For Schiff bases, polymorphism is often linked to conformational flexibility, particularly the dihedral angle between the aromatic rings.
While specific polymorphs of Phenol, 2-[(2-naphthalenylimino)methyl]- have not been extensively reported, studies on analogous N-salicylideneaniline systems have demonstrated the existence of different crystalline forms. These polymorphs can differ in their planarity, which in turn affects the extent of π-conjugation and the nature of intermolecular interactions, such as C—H···π and π-π stacking. This can lead to observable differences in properties like thermochromism.
Cocrystallization offers another avenue for modifying the solid-state properties of this Schiff base. By co-crystallizing with other molecules (coformers), it is possible to create new crystalline materials with tailored structures and properties. The selection of a coformer is typically guided by the potential for complementary non-covalent interactions, such as hydrogen bonding or π-π stacking. For instance, a coformer with hydrogen bond donor or acceptor sites could interact with the phenolic or imine functionalities of the Schiff base. Similarly, a coformer with a planar aromatic system could engage in π-π stacking with the naphthalene or phenol rings.
Topographical and Topological Analyses of Extended Architectures
The extended architectures of MOFs and CPs constructed from Phenol, 2-[(2-naphthalenylimino)methyl]- and related ligands can be rationalized and classified using topographical and topological analysis. researchgate.net This approach simplifies the complex crystal structure into a network of nodes (representing metal ions or clusters) and linkers (representing the organic ligands). researchgate.net The resulting network can then be described by its topology, which provides a powerful tool for understanding and predicting the structures of new materials. nih.gov
The topology of a coordination network is determined by the coordination number of the nodes and the connectivity of the linkers. researchgate.net For example, a 2D network might adopt a honeycomb (hcb) or square lattice (sql) topology, while 3D networks can exhibit more complex topologies such as the diamondoid (dia) or primitive cubic (pcu) nets. researchgate.netresearchgate.net The specific topology that is adopted depends on a variety of factors, including the coordination preferences of the metal ion, the geometry of the ligand, and the reaction conditions.
By understanding the relationship between the molecular building blocks and the resulting network topology, it is possible to design and synthesize new MOFs and CPs with desired pore sizes, channel structures, and other properties. This "reticular chemistry" approach is a cornerstone of modern crystal engineering and has led to the development of a vast array of functional materials. nih.govresearchgate.net
Self-Assembly Processes in Solution and at Interfaces
The supramolecular assembly of Phenol, 2-[(2-naphthalenylimino)methyl]- is not limited to the solid state but also occurs in solution and at interfaces. In solution, the behavior of this molecule is influenced by its interactions with the solvent and the potential for self-association. The intramolecular hydrogen bond that stabilizes the planar conformation in the solid state is also present in non-polar solvents. In polar solvents, however, there can be a tautomeric equilibrium between the enol-imine and keto-amine forms, which can be influenced by the solvent's polarity and hydrogen-bonding ability.
At the air-water interface, amphiphilic derivatives of naphthalene-containing Schiff bases can form organized monomolecular layers, known as Langmuir films. researchgate.netresearchgate.netatlantis-press.comnanoscience.combiolinscientific.com The orientation and packing of the molecules in these films are governed by a balance of forces, including the hydrophilic/hydrophobic interactions of different parts of the molecule with the subphase, and intermolecular interactions within the film. researchgate.net These Langmuir films can be transferred onto solid substrates to create Langmuir-Blodgett (LB) films, which are highly ordered multilayer structures with potential applications in sensors and molecular electronics. researchgate.netresearchgate.netatlantis-press.comnanoscience.combiolinscientific.com
The self-assembly process can also be directed by introducing metal ions into the subphase, leading to in-situ coordination and the formation of 2D coordination polymers at the interface. researchgate.net These interfacial self-assembly processes provide a bottom-up approach to the fabrication of functional nanostructured materials. Furthermore, the self-assembly of related naphthalene derivatives into structures like nanofibers and nanotwists in solution highlights the rich supramolecular chemistry of these systems, driven by a combination of hydrogen bonding and π-π stacking interactions. rsc.org
Emerging Research Directions and Advanced Materials Applications Non Biological
Integration of Phenol (B47542), 2-[(2-naphthalenylimino)methyl]- into Functional Materials Systems
The integration of Phenol, 2-[(2-naphthalenylimino)methyl]- into functional materials systems is primarily driven by its significant luminescent properties. The compound typically exhibits strong fluorescence in the blue to green region of the spectrum, a characteristic that is highly sensitive to its molecular environment. This sensitivity makes it a promising candidate for use in chemical sensors and molecular probes.
Research has demonstrated that the photoluminescent properties of Phenol, 2-[(2-naphthalenylimino)methyl]- are markedly influenced by the polarity of the solvent and the presence of substituents on the salicylaldehyde (B1680747) ring. This tunability is a key aspect in the design of functional materials with specific optical responses. For instance, its derivatives have been investigated for their ability to detect specific analytes. A notable example is the use of a Zn(II) coordination polymer based on this Schiff base ligand for the selective detection of picric acid, a common explosive, through fluorescence quenching.
The compound also serves as a versatile ligand in coordination chemistry. By coordinating with various metal ions such as Mn(II), Co(II), Ni(II), and Cu(II), it forms metal complexes with altered and often enhanced photophysical and electrochemical properties. These complexes have been shown to exhibit modified fluorescence emission, often with a red shift compared to the free ligand, and can display phosphorescence at room temperature. This opens up possibilities for their use in areas such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
| System | Excitation Wavelength (nm) | Emission Wavelength (nm) | Observed Color | Key Finding |
|---|---|---|---|---|
| N-salicylidene-2-naphthylamine in solid state | ~380 | ~450-500 | Blue-Green | Strong intrinsic fluorescence. |
| N-salicylidene-2-naphthylamine in polar solvents | - | - | Non-fluorescent | Exists in the keto form in polar solvents, which is non-emissive. |
| N-salicylidene-2-naphthylamine in nonpolar solvents | - | ~460 | Blue | Exists in the fluorescent enol form. |
| Cu(II), Ni(II), Co(II) complexes | ~390-410 | ~480-520 | Green | Enhanced fluorescence emission with a red shift compared to the free ligand. |
| Zn(II) coordination polymer | ~375 | ~510 | Green | Fluorescence is quenched in the presence of picric acid. |
Rational Design for Multi-Stimuli Responsive Materials
A significant area of research for Phenol, 2-[(2-naphthalenylimino)methyl]- is its application in multi-stimuli responsive materials, owing to its photochromic and thermochromic properties. These phenomena involve a reversible change in color upon exposure to light (photochromism) or heat (thermochromism).
The photochromism in the crystalline state is attributed to a cis-trans isomerization around the C=N imine bond. Irradiation with UV light can induce a change in the molecular conformation, leading to a change in the absorption and emission properties of the material. This process is often reversible, with the original state being restored by irradiation with visible light or upon standing in the dark.
Thermochromism, on the other hand, is believed to arise from a proton transfer from the phenolic oxygen to the imine nitrogen. This creates a tautomeric equilibrium between the enol and keto forms of the molecule. Changes in temperature can shift this equilibrium, resulting in a visible color change. The enol form is typically stable at lower temperatures, while the keto form is favored at higher temperatures.
The rational design of multi-stimuli responsive materials based on this compound involves modifying its molecular structure to fine-tune these properties. For instance, the introduction of different substituents on the salicylaldehyde ring can influence the energy barriers for both isomerization and proton transfer, thereby altering the temperatures and light wavelengths at which these changes occur.
| Stimulus | Phenomenon | Proposed Mechanism | Observed Change |
|---|---|---|---|
| UV Light | Photochromism | Cis-trans isomerization of the C=N bond. | Reversible color change. |
| Heat | Thermochromism | Proton transfer from phenolic oxygen to imine nitrogen (enol-keto tautomerism). | Reversible color change. |
Interdisciplinary Approaches: Nanotechnology and Surface Science Integration
The unique properties of Phenol, 2-[(2-naphthalenylimino)methyl]- make it a suitable candidate for integration into nanotechnology and surface science applications. Its ability to act as a fluorescent probe is of particular interest in the development of nanosensors. The high sensitivity of its fluorescence to the local environment can be exploited to detect minute quantities of specific analytes.
In the realm of surface science, the compound can be used to functionalize surfaces and create thin films with specific optical or electronic properties. The non-planar nature of the molecule, with a significant dihedral angle between the salicylaldehyde and naphthylamine rings, influences its packing in the solid state. Understanding and controlling these intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking, is crucial for the bottom-up fabrication of functional materials with desired architectures.
Crystal engineering approaches can be employed to manipulate the solid-state arrangement of the molecules, thereby tuning their photophysical properties. By introducing specific substituents, researchers can guide the formation of different crystal packing motifs, which in turn affects the photochromic and thermochromic behavior of the material in the solid state.
Future Prospects and Challenges in the Chemical Research of Phenol, 2-[(2-naphthalenylimino)methyl]-
The research on Phenol, 2-[(2-naphthalenylimino)methyl]- is poised for significant advancements, with several promising future prospects and inherent challenges.
Future Prospects:
Advanced Sensors: The development of highly selective and sensitive sensors for environmental pollutants, explosives, and metal ions remains a key area of future research.
Smart Materials: The reversible photochromic and thermochromic properties can be harnessed to create smart materials for applications in optical data storage, smart windows, and molecular switches.
Optoelectronics: Further exploration of its metal complexes could lead to the development of novel materials for OLEDs and other light-emitting devices with tailored emission colors and efficiencies.
Functional Polymers: Incorporation of the Phenol, 2-[(2-naphthalenylimino)methyl]- moiety into polymer backbones could lead to the creation of functional polymers with stimuli-responsive properties.
Challenges:
Solid-State Property Control: A major challenge lies in the precise control of the solid-state properties of the compound and its derivatives. The photophysical behavior is often highly dependent on the crystal packing, which can be difficult to predict and control.
Quantum Yield and Stability: For practical applications in optoelectronics, improving the fluorescence quantum yields and the photostability of the materials is crucial.
Processability: The development of methods for processing these materials into thin films and other device-compatible forms without compromising their functional properties is an ongoing challenge.
Understanding Structure-Property Relationships: While progress has been made, a deeper understanding of the intricate relationship between the molecular structure, crystal packing, and the resulting photophysical properties is needed for the rational design of new and improved materials.
Q & A
Q. What are the optimal synthetic routes for preparing Phenol, 2-[(2-naphthalenylimino)methyl]-?
The compound is synthesized via a Schiff base condensation reaction between 2-hydroxybenzaldehyde and 2-naphthylamine. Key steps include:
- Using ethanol or methanol as solvents under reflux conditions (60–80°C).
- Catalysis with glacial acetic acid or anhydrous sodium sulfate to drive imine formation.
- Purification via recrystallization from ethanol or column chromatography. Structural confirmation requires FT-IR (C=N stretch ~1600 cm⁻¹) and NMR (aromatic proton integration, imine proton at δ ~8.5–9.0 ppm) .
Q. How can structural ambiguities in spectroscopic data (e.g., overlapping NMR signals) be resolved?
- 2D NMR techniques : HSQC and HMBC can differentiate aromatic protons and confirm the imine linkage.
- X-ray crystallography : Single-crystal diffraction (e.g., SHELX refinement) provides unambiguous bond lengths and angles, critical for distinguishing tautomeric forms .
- Computational validation : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra (e.g., B3LYP/6-311G++(d,p)) .
Q. What factors influence the compound’s stability in solution?
- pH sensitivity : The imine bond (C=N) hydrolyzes under acidic conditions (pH < 4) or in aqueous environments. Stability is enhanced in aprotic solvents (e.g., DMSO, DMF).
- Light and oxygen : Store in amber vials under inert gas (N₂/Ar) to prevent oxidative degradation .
Advanced Research Questions
Q. How can DFT calculations predict electronic properties relevant to antioxidant activity?
- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess electron-donating capacity. Narrow gaps (~3–4 eV) correlate with radical scavenging potential.
- Molecular electrostatic potential (MEP) : Identify nucleophilic regions (e.g., phenolic –OH) involved in hydrogen atom transfer (HAT) mechanisms.
- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental λmax values (e.g., ~300–350 nm for naphthalene π→π* transitions) .
Q. What experimental design principles apply to evaluating biological activity (e.g., antimicrobial or anticancer properties)?
- Dose-response assays : Use MIC (minimum inhibitory concentration) tests for antimicrobial activity against Gram+/Gram– bacteria.
- Cell viability assays : Employ MTT or resazurin-based protocols for cytotoxicity screening (IC50 determination).
- Mechanistic studies : ROS (reactive oxygen species) detection via DCFH-DA fluorescence or apoptosis markers (e.g., caspase-3 activation) .
Q. How do structural modifications (e.g., metal coordination) enhance functional properties?
- Schiff base-metal complexes : Synthesize Cu(II) or Zn(II) complexes to study enhanced antioxidant or catalytic activity.
- Characterization : EPR for metal oxidation states, cyclic voltammetry for redox behavior.
- Applications : Metal complexes show improved stability and bioactivity compared to the free ligand .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported antioxidant IC50 values across studies?
- Standardize assays : Use DPPH/ABTS protocols with Trolox as a reference.
- Control variables : Ensure consistent solvent systems (e.g., DMSO concentration ≤1% to avoid cytotoxicity).
- Replicate conditions : Compare results under identical pH, temperature, and incubation times .
Methodological Best Practices
- Crystallography : Use SHELXL for refinement; validate Hirshfeld surfaces to assess intermolecular interactions (e.g., π-stacking in naphthalene moieties) .
- Spectroscopy : Assign NMR signals using DEPT-135 and HSQC, especially for overlapping aromatic protons .
- Computational workflows : Combine Gaussian (DFT) and VMD (visualization) for structure-property modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
